2-Deoxy-2-fluoro-D-mannopyranose Tetraacetate

Antiviral Research N-Glycosylation Inhibition KSHV Replication

This per-O-acetylated, C-2 fluorinated D-mannopyranose derivative is a non-interchangeable building block for synthesizing 2-deoxy-2-fluoro-D-mannose (2-DFM), a potent N-glycosylation inhibitor with superior antiviral activity against KSHV, HIV, and influenza versus 2-FDG. Its defined D-manno stereochemistry is essential for generating β-manno-configured covalent inactivators of retaining β-mannosidases—α-manno or β-gluco analogs fail as mechanistic probes. Also serves as the critical protected precursor for [¹⁸F]FDG PET tracer development. Generic peracetylated sugars cannot substitute.

Molecular Formula C14H19FO9
Molecular Weight 350.29 g/mol
Cat. No. B15294378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Deoxy-2-fluoro-D-mannopyranose Tetraacetate
Molecular FormulaC14H19FO9
Molecular Weight350.29 g/mol
Structural Identifiers
SMILESCC(=O)OCC1C(C(C(C(O1)OC(=O)C)F)OC(=O)C)OC(=O)C
InChIInChI=1S/C14H19FO9/c1-6(16)20-5-10-12(21-7(2)17)13(22-8(3)18)11(15)14(24-10)23-9(4)19/h10-14H,5H2,1-4H3/t10-,11+,12-,13-,14?/m1/s1
InChIKeyKIPRSJXOVDEYLX-DYPLGBCKSA-N
Commercial & Availability
Standard Pack Sizes500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Deoxy-2-fluoro-D-mannopyranose Tetraacetate: A Protected Fluorosugar Building Block for Glycosidase Inhibitor and Radiopharmaceutical Synthesis


2-Deoxy-2-fluoro-D-mannopyranose Tetraacetate (CAS 141395-49-5) is a per-O-acetylated, C-2 fluorinated D-mannopyranose derivative . This fully protected building block serves as a key synthetic intermediate for generating the biologically active free sugar, 2-deoxy-2-fluoro-D-mannose . Its strategic importance stems from the use of its deprotected form in the preparation of mechanism-based glycosidase inactivators, such as 2-deoxy-2-fluoroglycoside phosphodiesters, and its central role in the synthesis of 2-deoxy-2-[¹⁸F]fluoro-D-glucose ([¹⁸F]FDG), the most widely used PET radiopharmaceutical .

Why 2-Deoxy-2-fluoro-D-mannopyranose Tetraacetate Cannot Be Casually Substituted by Other Protected Hexoses


Generic substitution with other peracetylated sugars (e.g., D-glucose pentaacetate or D-mannose pentaacetate) is not feasible due to the compound's specific stereoelectronic requirements for downstream applications. The precise C-2 fluorine substitution and D-manno stereochemistry are critical for the biological activity of its derivatives. For instance, 2-deoxy-2-fluoro-D-mannose (2-DFM) is a specific N-glycosylation inhibitor, in contrast to 2-deoxy-2-fluoro-D-glucose (2-FDG), which primarily inhibits glycolysis [1]. Similarly, the β-manno-configured benzyl-benzylphosphonate derivative derived from this building block efficiently inactivates β-mannosidase, while the α-manno isomer acts merely as a slow substrate [2]. These profound differences in biochemical mechanism demonstrate that the stereochemistry and fluorination pattern are non-interchangeable.

Quantitative Differentiation of 2-Deoxy-2-fluoro-D-mannopyranose Tetraacetate Against Closest Analogs


Specific N-Glycosylation Inhibition by 2-Deoxy-2-fluoro-D-mannose vs. Glycolysis Inhibition by 2-Deoxy-2-fluoro-D-glucose

The deprotected form, 2-deoxy-2-fluoro-D-mannose (2-DFM), demonstrates a specific mechanism of action as an N-glycosylation inhibitor, in contrast to its glucose analog, 2-deoxy-2-fluoro-D-glucose (2-FDG), which acts as a glycolysis inhibitor. In a head-to-head comparison for inhibiting Kaposi's sarcoma-associated herpesvirus (KSHV), 2-DFM was the most potent antiviral compound among the tested sugar analogs [1].

Antiviral Research N-Glycosylation Inhibition KSHV Replication

Differential β-Mannosidase Inactivation Efficiency of β- vs. α-Configured 2-Deoxy-2-fluoroglycoside Phosphodiesters

The stereochemistry of the 2-deoxy-2-fluoroglycoside derivative, which is determined by the parent sugar (manno vs. gluco) and the anomeric configuration, dictates its biological activity. A β-D-manno-configured benzyl-benzylphosphonate derivative (accessible from 2-deoxy-2-fluoro-D-mannopyranose tetraacetate) efficiently inactivated β-mannosidase. In contrast, the corresponding α-D-manno-configured phosphate and phosphonate derivatives served only as slow substrates, not as inactivators [1].

Glycobiology Enzyme Inhibition Mechanism-Based Inactivators

Defined Crystallographic Parameters for 2-Deoxy-2-fluoro-D-mannopyranose Derivatives

The 2-deoxy-2-fluoro-D-mannopyranose core provides a well-defined three-dimensional structure that can be critical for structure-based drug design. X-ray crystallographic analysis of a derivative, 2-deoxy-2-fluoro-β-D-mannosyl fluoride, has resolved its crystal structure with high precision, revealing a monoclinic crystal system with space group P2₁ .

Structural Biology X-ray Crystallography Carbohydrate Chemistry

Quantitative Comparison of Inhibitor Potency in Viral Replication Assays

In a comparative study assessing the inhibition of KSHV replication, 2-deoxy-2-fluoro-D-mannose (2-DFM) demonstrated superior potency relative to other clinically relevant sugar analogs. The study directly compared 2-DFM to 2-deoxy-D-glucose (2-DG) and 2-fluoro-2-deoxy-D-glucose (2-FDG), establishing a clear hierarchy of antiviral efficacy [1].

Antiviral Research Viral Replication N-Glycosylation

High-Value Application Scenarios for 2-Deoxy-2-fluoro-D-mannopyranose Tetraacetate


Synthesis of Specific N-Glycosylation Inhibitors for Antiviral Research

Utilize 2-deoxy-2-fluoro-D-mannopyranose tetraacetate to prepare 2-deoxy-2-fluoro-D-mannose (2-DFM) for studies on viral replication. Evidence shows 2-DFM is a more potent inhibitor of KSHV replication than 2-FDG or 2-DG due to its specific targeting of N-glycosylation [1]. This makes it a superior tool for investigating enveloped viruses like HIV, influenza, and HCV, where N-linked glycosylation is critical for infectivity [1].

Development of Mechanism-Based β-Mannosidase Probes

Employ this protected mannose derivative as a starting material for the stereoselective synthesis of β-D-manno-configured 2-deoxy-2-fluoroglycosides. As established, these β-manno derivatives are efficient covalent inactivators of retaining β-mannosidases, whereas α-manno or β-gluco analogs exhibit different, less desirable kinetic profiles (e.g., acting as slow substrates) [2]. This application is central to glycobiology research focused on enzyme mechanism elucidation.

Fundamental Research into Carbohydrate-Protein Interactions via Structural Biology

Leverage the compound's well-defined stereochemistry and the availability of high-resolution crystal structures of its derivatives for structure-activity relationship (SAR) studies. The detailed crystallographic parameters for 2-deoxy-2-fluoro-β-D-mannosyl fluoride provide a robust starting point for computational chemistry and molecular docking experiments aimed at designing novel enzyme inhibitors.

Core Precursor for [¹⁸F]FDG Radiopharmaceutical Synthesis

Use the free sugar 2-deoxy-2-fluoro-D-mannose, derived from this tetraacetate, as a key reference standard or alternative precursor in the development of automated synthesis platforms for 2-deoxy-2-[¹⁸F]fluoro-D-glucose ([¹⁸F]FDG), the primary PET tracer for oncology [3]. Its manno-configuration is essential for the stereospecific ¹⁸F-fluorination and subsequent epimerization steps required to produce [¹⁸F]FDG.

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